Chiral Enantiomeric Purity: Differential Procurement Value of (R)- vs (S)-1-(3,5-Difluorophenyl)propan-1-amine
The procurement of the specific (R)-enantiomer (CAS: 473733-16-3 for the HCl salt) rather than the (S)-enantiomer (CAS: 1212824-31-1) or the racemic mixture (CAS: 473732-61-5) is mandated by the distinct spatial orientation of the amine group, which dictates diastereomeric interactions with chiral biological targets . While quantitative biological activity data comparing the two enantiomers directly is currently limited in public repositories, the fundamental principle of chiral recognition in drug-receptor interactions, wherein one enantiomer often exhibits significantly higher affinity and efficacy than its antipode, necessitates the exclusive use of the (R)-form for assays where this stereochemistry is specified in the lead series SAR . The racemic mixture (CAS 473732-61-5) contains 50% of the undesired (S)-enantiomer, which introduces a confounding variable equivalent to an impurity in biological assays .
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | 100% (R)-enantiomer (chiral purity typically ≥97-98% from commercial suppliers) |
| Comparator Or Baseline | Racemic 1-(3,5-difluorophenyl)propan-1-amine (50% (R) / 50% (S)); (S)-1-(3,5-difluorophenyl)propan-1-amine (100% (S)) |
| Quantified Difference | Target compound provides defined single enantiomer vs 50% undesired stereoisomer in racemate; opposite absolute configuration relative to (S)-enantiomer |
| Conditions | Chiral stationary phase HPLC analysis; vendor certificate of analysis |
Why This Matters
Procurement of the defined (R)-enantiomer eliminates the confounding variable of the opposite stereoisomer, ensuring that biological assay results accurately reflect the structure-activity relationship of the intended chiral scaffold.
